molecular formula C12H9NS B115326 5-(thiophen-2-yl)-1H-indole CAS No. 144104-54-1

5-(thiophen-2-yl)-1H-indole

Cat. No.: B115326
CAS No.: 144104-54-1
M. Wt: 199.27 g/mol
InChI Key: VISKSMAQBGNNNH-UHFFFAOYSA-N
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Description

“5-(thiophen-2-yl)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . A common method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this compound is strongly influenced by long-range interactions .


Chemical Reactions Analysis

Thiophene and its derivatives, including “this compound”, undergo various chemical reactions. In most of its reactions, thiophene resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .

Scientific Research Applications

1. Inhibitors of 5-Lipoxygenase

Thiopyrano[2,3,4-c,d]indoles, a class that includes variants of 5-(thiophen-2-yl)-1H-indole, have been identified as potent inhibitors of 5-lipoxygenase, a crucial enzyme in the inflammatory process. These compounds show significant inhibitory effects both in vitro and in vivo, suggesting potential applications in treating inflammatory diseases (Hutchinson et al., 1993).

2. Organic Light-Emitting Diodes (OLEDs)

Indole-linked triazine-dibenzothiophene/dibenzofuran based host materials, including derivatives of this compound, have been synthesized and found effective in improving the performance of green and red phosphorescent OLED devices. These materials offer low on-set potentials and high efficiency, indicating their usefulness in advanced display and lighting technologies (Wang et al., 2020).

3. Organic Semiconductors

Thiophene derivatives end-functionalized with carbazoles and α-carbolines, related to this compound, have been synthesized and characterized as organic semiconductors. They are particularly useful in organic thin-film transistors, with one derivative exhibiting high carrier mobility and current on/off ratio, making them suitable for electronic device applications (Han et al., 2015).

4. Electrooxidation Catalysts

Novel indole derivatives, including variants of this compound, have been developed and studied for their electrochemical properties. They show promise as metal-free catalysts for fuel cells, particularly in the electrooxidation of glucose, indicating potential for environmentally friendly energy generation applications (Hamad et al., 2021).

5. Radical-Mediated Cyclization

Studies on sulfanyl radical mediated cyclization of aminyl radicals using 1-(2-aminopheny)pent-1-yne have led to the formation of indoles, including this compound. This process is significant in synthetic chemistry, especially in the synthesis of complex molecules (Montevecchi & Navacchia, 1998).

6. Biological Activities of Thienoindole Analogs

Thiophene-fused heterocyclic organosulfur systems, like thieno[3,2-b]indole, exhibit a broad spectrum of biological activities, including antituberculosis, antitumor, antifungal, antibacterial, and receptor binding inhibition. They are also applied in material chemistry and chemical engineering, showing the versatility of this compound related compounds (Pandey et al., 2022).

Mechanism of Action

Properties

IUPAC Name

5-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKSMAQBGNNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566325
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-54-1
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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